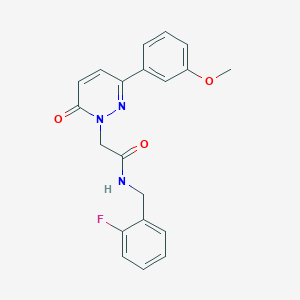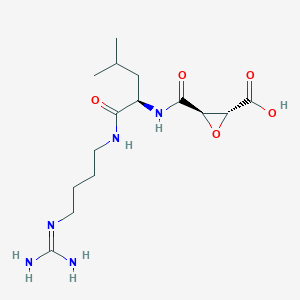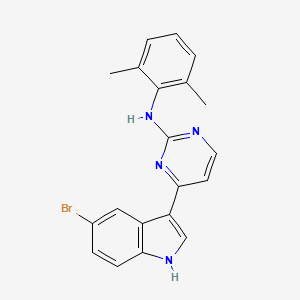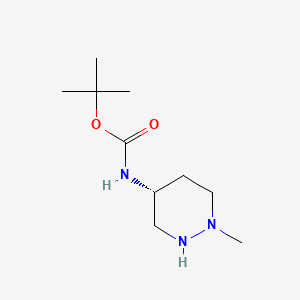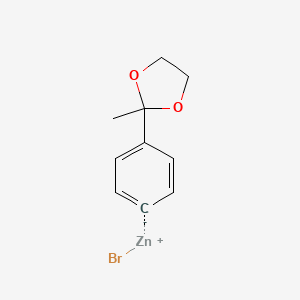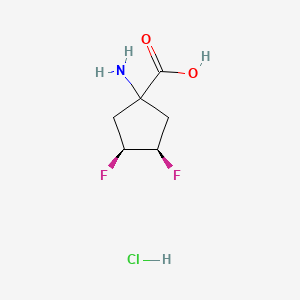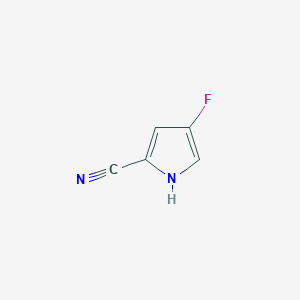
4-fluoro-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carbonitrile typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine in chloroform under controlled conditions . Another approach involves the use of xenon difluoride for the fluorination of pyrroles bearing electron-withdrawing substituents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production. The choice of method depends on factors like yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group at the 2-position can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Electrophilic Substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic Addition: Products include various substituted pyrroles with functional groups added at the cyano position.
科学的研究の応用
4-Fluoro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-fluoro-1H-pyrrole-2-carbonitrile is not fully elucidated. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyano group play crucial roles in modulating these interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
2-Fluoropyrrole: Similar in structure but lacks the cyano group, resulting in different chemical properties.
3-Fluoropyrrole: Fluorine is positioned differently, affecting its reactivity and applications.
4-Chloro-1H-pyrrole-2-carbonitrile: Chlorine replaces fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carbonitrile is unique due to the combined presence of a fluorine atom and a cyano group on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H3FN2 |
|---|---|
分子量 |
110.09 g/mol |
IUPAC名 |
4-fluoro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3FN2/c6-4-1-5(2-7)8-3-4/h1,3,8H |
InChIキー |
XYGJTMPAWIJMBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
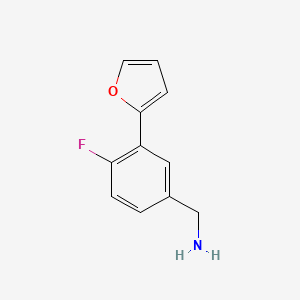
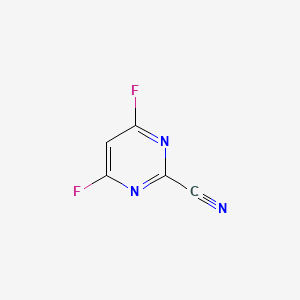
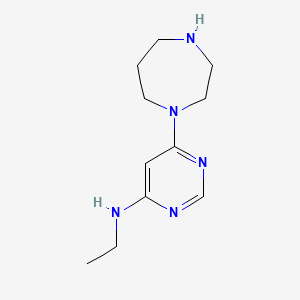
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
